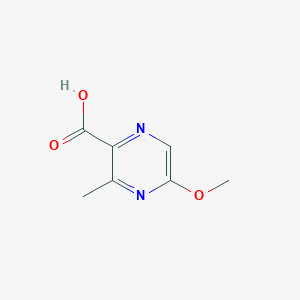









|
REACTION_CXSMILES
|
[Na].[CH3:2][OH:3].Cl[C:5]1[N:6]=[C:7]([CH3:15])[C:8]([C:11]([O:13]C)=[O:12])=[N:9][CH:10]=1.[OH-].[Na+].Cl>>[CH3:2][O:3][C:5]1[N:6]=[C:7]([CH3:15])[C:8]([C:11]([OH:13])=[O:12])=[N:9][CH:10]=1 |f:3.4,^1:0|
|


|
Name
|
|
|
Quantity
|
0.813 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
47.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=C(C(=NC1)C(=O)OC)C
|
|
Name
|
|
|
Quantity
|
12.97 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
purged with Argon
|
|
Type
|
CUSTOM
|
|
Details
|
placed in a room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The vessel was sealed
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated uncle reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in a minimum amount of water (50 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with diethyl ether (15 mL), which
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with DCM (3×60 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|


Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1N=C(C(=NC1)C(=O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |